N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of fluorine atoms in the structure enhances the compound’s metabolic stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multistep reactions starting from readily available precursors. The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve product purity . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs with modified biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA synthesis and cell division.
Pathways Involved: It interferes with signaling pathways that regulate cell proliferation and apoptosis, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with diverse pharmacological properties.
Uniqueness
N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide stands out due to the presence of multiple fluorine atoms, which enhance its metabolic stability and bioavailability . This makes it a valuable candidate for further development in drug discovery and other scientific research applications .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3OS/c19-11-3-1-10(2-4-11)15-8-24-16(9-26-18(24)23-15)17(25)22-14-7-12(20)5-6-13(14)21/h1-9H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATHDCVXTDUWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)NC4=C(C=CC(=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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